molecular formula C29H27N3O6 B12205038 3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12205038
M. Wt: 513.5 g/mol
InChI Key: CTLAYOMMZOBLHV-UHFFFAOYSA-N
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Description

“3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” is a complex organic compound that features multiple functional groups, including benzofuran, morpholine, and spiroindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” typically involves multi-step organic reactions The process may start with the preparation of the benzofuran and indole intermediates, followed by their coupling under specific conditions to form the spiroindole structure

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and benzofuran moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions may occur, especially involving the morpholine and indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may enable it to interact with biological targets, such as enzymes or receptors.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which “3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, inhibiting or activating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Spiroindole Derivatives: Compounds with similar spiroindole structures.

    Benzofuran Derivatives: Compounds containing the benzofuran moiety.

    Morpholine Derivatives: Compounds featuring the morpholine ring.

Uniqueness

The uniqueness of “3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” lies in its combination of these diverse functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C29H27N3O6

Molecular Weight

513.5 g/mol

IUPAC Name

4'-(1-benzofuran-2-carbonyl)-3'-hydroxy-1'-(2-morpholin-4-ylethyl)-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C29H27N3O6/c1-2-11-31-21-9-5-4-8-20(21)29(28(31)36)24(25(33)23-18-19-7-3-6-10-22(19)38-23)26(34)27(35)32(29)13-12-30-14-16-37-17-15-30/h2-10,18,34H,1,11-17H2

InChI Key

CTLAYOMMZOBLHV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCN4CCOCC4)O)C(=O)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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